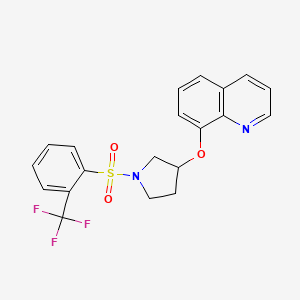

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

8-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3S/c21-20(22,23)16-7-1-2-9-18(16)29(26,27)25-12-10-15(13-25)28-17-8-3-5-14-6-4-11-24-19(14)17/h1-9,11,15H,10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRYTHINKNDVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification methods to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the quinoline or pyrrolidine rings.

Substitution: The trifluoromethylphenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Pharmacological Activity

The compound has shown promise in several pharmacological contexts:

- Neuropharmacology : It has been investigated for its effects on neurotransmitter systems, particularly serotonin receptors. Studies indicate that modifications in the quinoline structure can enhance affinity for the 5-HT6 receptor, which is implicated in mood regulation and cognitive function .

- Antinociceptive Properties : Research indicates that derivatives of quinoline compounds exhibit significant analgesic effects. The sulfonamide group may play a crucial role in modulating pain pathways, making it a candidate for pain management therapies .

Inhibitory Activity

The compound has been studied for its inhibitory effects on various enzymes:

- Nitric Oxide Synthase (nNOS) : A study demonstrated that analogs of this compound could inhibit nNOS effectively, suggesting potential applications in treating conditions related to nitric oxide dysregulation, such as neurodegenerative diseases .

- Enzyme Selectivity : The structural modifications have resulted in selective inhibition profiles against different nitric oxide synthase isoforms, which is critical for developing targeted therapies with reduced side effects .

Antimicrobial Applications

The compound's structural features suggest potential antimicrobial activity. The trifluoromethyl group has been associated with enhanced antibacterial properties, making it a candidate for further exploration in antibiotic development .

Case Study 1: 5-HT6 Receptor Antagonism

A series of experiments were conducted to evaluate the affinity of modified quinoline derivatives for the 5-HT6 receptor. Results indicated that specific substitutions at the pyrrolidine nitrogen improved binding affinity and selectivity compared to non-modified counterparts. This finding supports the hypothesis that structural modifications can significantly influence pharmacological outcomes .

Case Study 2: Analgesic Effects

In a preclinical study involving rodent models, the compound demonstrated significant antinociceptive activity comparable to established analgesics. The mechanism was attributed to its ability to modulate pain pathways through central nervous system interactions .

Mechanism of Action

The mechanism of action of 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the pyrrolidine ring and trifluoromethylphenylsulfonyl group can interact with proteins or enzymes, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core structure but differ in their substituents.

Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol have similar pyrrolidine rings but different functional groups.

Trifluoromethylphenylsulfonyl Compounds: These include various sulfonamides with trifluoromethylphenyl groups.

Uniqueness

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is unique due to the combination of its quinoline core, pyrrolidine ring, and trifluoromethylphenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

The compound 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic molecule that combines a quinoline core with a pyrrolidine ring and a trifluoromethyl-substituted phenyl sulfonyl group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 8-[1-(2-(trifluoromethyl)phenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

| Molecular Formula | C18H17F3N2O3S |

| Molecular Weight | 392.45 g/mol |

| Solubility | Soluble in organic solvents like DMSO and DMF |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and improve binding affinity to target proteins. The sulfonamide moiety is known to participate in hydrogen bonding, which can stabilize interactions with enzymes or receptors.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, potentially affecting processes such as proliferation and apoptosis.

- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Studies suggest that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer therapy.

Anticancer Activity

Recent studies have evaluated the anticancer potential of quinoline derivatives, including those with similar structures to this compound. For instance, a study demonstrated that quinoline-derived compounds exhibited significant growth inhibition in various cancer cell lines (e.g., A549 lung cancer cells) at low micromolar concentrations .

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has been widely documented. For example, compounds featuring the quinoline nucleus have shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that modifications to the phenyl ring (such as trifluoromethyl substitution) can enhance antibacterial potency .

Study 1: Anticancer Activity in Zebrafish Model

In a study focused on the anticancer activity of quinoline-derived trifluoromethyl alcohols, it was found that certain derivatives were potent growth inhibitors in a zebrafish embryo model. This model is useful for assessing toxicity and efficacy due to its transparency and rapid development .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that increasing lipophilicity through trifluoromethyl substitutions positively correlated with enhanced anticancer activity. Compounds with optimal log P values demonstrated significant cytotoxicity against various tumor cell lines while maintaining low toxicity against normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-((1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

Sulfonylation : Reacting pyrrolidin-3-ol with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Etherification : Coupling the intermediate with 8-hydroxyquinoline via nucleophilic substitution (e.g., using Mitsunobu conditions with DIAD/TPP or SNAr with K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for isolation.

- Optimization : Temperature control (0–60°C), solvent polarity (DMF for high reactivity), and catalyst selection (e.g., Pd catalysts for cross-coupling) are critical for yield enhancement .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- NMR : H/C NMR to verify sulfonamide (-SO₂-) and ether (-O-) linkages. Key signals:

- Quinoline protons (δ 8.5–9.0 ppm for H-2/H-7), pyrrolidine protons (δ 3.0–4.0 ppm), and CF₃ group (δ ~120 ppm in F NMR) .

- HPLC-MS : Purity assessment (≥95%) and molecular ion detection (e.g., [M+H]⁺) .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and sulfonyl group orientation .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In Vitro Screens :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based assays.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility/Lipophilicity : LogP measurement (shake-flask method) to predict bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the quinoline or pyrrolidine rings) impact biological activity and selectivity?

- SAR Insights :

- Trifluoromethyl Group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., ATP-binding sites) .

- Pyrrolidine vs. Piperidine : Smaller pyrrolidine ring increases conformational rigidity, potentially improving target engagement .

- Table 1 : Substituent Effects on IC₅₀ (Hypothetical Data):

| Substituent Position | Modification | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Quinoline-8-O- | CF₃ | 0.12 | 15.2 |

| Quinoline-8-O- | H | 2.4 | 1.8 |

| Pyrrolidine-SO₂- | 2-Cl | 0.45 | 8.7 |

- Source : Comparative data inferred from analogous compounds .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

- Root-Cause Analysis :

Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

Compound Purity : Re-evaluate via HPLC and elemental analysis.

Cellular Context : Differences in cell line genetic backgrounds (e.g., p53 status) .

- Case Study : Discrepant cytotoxicity data may arise from divergent apoptosis induction mechanisms (mitochondrial vs. death receptor pathways) .

Q. How can computational methods (e.g., molecular docking, MD simulations) guide target identification?

- Workflow :

Docking (AutoDock Vina) : Screen against kinase databases (PDB IDs: 1M7Q, 2J50) to predict binding modes.

MD Simulations (GROMACS) : Assess stability of ligand-target complexes (RMSD <2.0 Å over 100 ns).

Free Energy Calculations (MM-PBSA) : Validate binding affinities (ΔG < -8 kcal/mol) .

Methodological Challenges and Solutions

Q. What are the key bottlenecks in scaling up synthesis, and how can they be mitigated?

- Challenges : Low yields in etherification step (<40%), racemization of pyrrolidine.

- Solutions :

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve regioselectivity .

- Chiral Resolutions : Use HPLC with amylose-based columns to isolate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.